Pyrithioxin dihydrochloride

Catalog No.
S540742
CAS No.
10049-83-9
M.F
C16H22Cl2N2O4S2
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithioxin dihydrochloride

CAS Number

10049-83-9

Product Name

Pyrithioxin dihydrochloride

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

Molecular Formula

C16H22Cl2N2O4S2

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H

InChI Key

HRZWYHGGJOWGRI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Bonifen, Dipyridoxolyldisulfide, Encephabol, Enerbol, Hydrochloride, Pyritinol, Piriditol, Piritinol, Piritoxina, Pyridoxinedisulfide, Pyrithioxin, Pyrithioxine, Pyritinol, Pyritinol Hydrochloride

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl

Description

The exact mass of the compound Pyrithioxin dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Properties:

Blood-Brain Barrier Effects:

Pyrithioxin dihydrochloride is classified as a neurotropic agent, meaning it has an affinity for nerve tissue. Research suggests it might influence the blood-brain barrier, a selective membrane that controls the passage of substances between the bloodstream and the brain. One study indicates it reduces the permeability of the blood-brain barrier to phosphate [].

Cognitive Function:

A limited number of studies have explored the effects of pyrithioxin dihydrochloride on cognitive function. One investigation examined its influence on children with learning difficulties, but the results were inconclusive []. Further research is necessary to determine its potential impact on cognition.

Pyrithioxin dihydrochloride, also known as Pyritinol dihydrochloride, is a synthetic compound that belongs to the class of nootropics. It is characterized as a white or off-white crystalline powder that is soluble in water but only slightly soluble in ethanol, and insoluble in organic solvents like acetone and chloroform . The compound's molecular formula is C16H22Cl2N2O4S2C_{16}H_{22}Cl_{2}N_{2}O_{4}S_{2}, and it is primarily recognized for its neurotropic properties, which enhance cognitive functions and metabolic processes in the brain .

The exact mechanism of action of pyrithioxin dihydrochloride is not fully understood []. Proposed mechanisms include:

  • Reduced blood-brain barrier permeability: Pyrithioxin dihydrochloride might decrease the permeability of the blood-brain barrier to phosphate, potentially improving brain cell function [].
  • Neuroprotective effects: Some studies suggest pyrithioxin dihydrochloride might have antioxidant and neuroprotective properties, but more research is needed [].
  • Limited data: Information on the specific safety profile of pyrithioxin dihydrochloride is limited.
  • Research use only: Currently, pyrithioxin dihydrochloride is available for research purposes only and not for therapeutic use in humans [, ].

The biological activity of Pyrithioxin dihydrochloride is primarily linked to its role as a neuroprotective agent. It modulates neurotransmitter signaling pathways, notably affecting acetylcholine and gamma-aminobutyric acid levels. Additionally, it has demonstrated antioxidant properties and anti-inflammatory effects, suggesting potential benefits in conditions associated with oxidative stress and inflammation . The compound has been investigated for its efficacy in treating cognitive impairments due to malnutrition or brain trauma .

The synthesis of Pyrithioxin dihydrochloride typically involves multi-step organic reactions starting from pyridine derivatives. While specific synthesis protocols are not widely published, general methods include the formation of disulfide bonds and subsequent hydrochlorination to yield the dihydrochloride salt. Detailed synthetic routes can vary based on the desired purity and yield of the final product.

Pyrithioxin dihydrochloride has several applications in both clinical and research settings:

  • Cognitive Enhancement: Used as a nootropic to improve memory and learning capabilities.
  • Neuroprotection: Investigated for its potential to protect against neurodegenerative diseases.
  • Therapeutic Agent: Explored for treatment options in conditions like dementia, depression, and anxiety disorders .

Pyrithioxin dihydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey PropertiesUnique Features
Pyridoxine HydrochlorideVitamin B6 DerivativeEssential for amino acid metabolismInvolved in numerous enzymatic reactions
PyritinolNootropicEnhances cognitive functionSpecifically targets glucose metabolism
Thiamine HydrochlorideVitamin B1 DerivativeEssential for carbohydrate metabolismPlays a critical role in energy production
NicotinamideVitamin B3 DerivativeSupports NAD+ synthesisInvolved in DNA repair and cellular signaling

Pyrithioxin dihydrochloride stands out due to its dual action as both a neuroprotective agent and a metabolic enhancer, making it particularly effective for cognitive enhancement compared to other compounds that primarily focus on vitamin deficiencies or metabolic pathways without direct neuroprotective effects.

Synthesis Origins at Merck Laboratories (1961)

Pyrithioxin dihydrochloride, a semi-synthetic derivative of vitamin B₆, was first synthesized in 1961 by researchers at Merck Laboratories. The compound was developed through the strategic coupling of two pyridoxine (vitamin B₆) molecules via a disulfide (-S-S-) bridge, creating a novel dimeric structure. This modification aimed to enhance the compound’s bioavailability and central nervous system (CNS) penetration compared to native pyridoxine. The synthesis process involved oxidizing pyridoxine hydrochloride with activated manganese dioxide and sulfuric acid, followed by oximation and reduction steps to stabilize the disulfide linkage.

Evolution as a Semi-Synthetic Compound

Initially explored for its potential vitamin B₆ activity, pyrithioxin dihydrochloride diverged functionally from its parent compound. By the 1970s, it was repurposed as a neurotropic agent, with clinical applications focusing on cognitive disorders and cerebrovascular diseases. Its semi-synthetic nature allowed for tailored pharmacokinetic properties, including improved metabolic stability and reduced peripheral degradation.

Nomenclature and Identification Systems

IUPAC Name and Alternative Nomenclature

The systematic IUPAC name for pyrithioxin dihydrochloride is 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol; dihydrochloride. Common alternative names include:

  • Pyritinol dihydrochloride
  • Pyrithioxine hydrochloride
  • Dipyridoxolyldisulfide dihydrochloride.

CAS Registry and International Identifiers

  • CAS Registry Number: 10049-83-9
  • EC Number: 214-150-1
  • UNII: AK5Q5FZH2R
  • PubChem CID: 82325

Chemical Classification Parameters

Pyrithioxin dihydrochloride belongs to multiple chemical classifications:

  • Organosulfur compounds (due to the disulfide bridge)
  • Methylpyridines (structural backbone)
  • Neurotropic agents (functional classification).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₂Cl₂N₂O₄S₂
Molecular Weight441.4 g/mol
Melting Point205–207°C (decomposes)
Solubility (Water)40 mg/mL (90.62 mM)
Solubility (DMSO)50 mg/mL (113.28 mM)

Data sourced from .

Structural Relationship to Vitamin B₆

Comparative Structural Analysis with Pyridoxine

Pyrithioxin dihydrochloride retains the core pyridine ring and hydroxymethyl groups of pyridoxine (C₈H₁₁NO₃) but introduces critical modifications:

  • Dimeric Structure: Two pyridoxine units linked by a disulfide bridge.
  • Chloride Counterions: Enhances solubility and stability.

Table 2: Structural Comparison with Pyridoxine

FeaturePyridoxinePyrithioxin Dihydrochloride
Core StructureMonomeric pyridineDimeric disulfide-linked
Functional Groups-CH₂OH, -OH, -CH₃Additional -S-S- bridge
Molecular Weight169.18 g/mol441.4 g/mol
BioactivityVitamin B₆ cofactorNeurotropic, no B₆ activity

Disulfide Bridge Significance

The disulfide bridge (-S-S-) is pivotal for:

  • CNS Penetration: Facilitates blood-brain barrier crossing via lipid solubility.
  • Metabolic Stability: Resists enzymatic degradation compared to pyridoxine’s ester bonds.
  • Redox Activity: Potential modulation of cellular antioxidant systems, though this remains under investigation.

Structural Formula (C₁₆H₂₂Cl₂N₂O₄S₂)

Pyrithioxin dihydrochloride is the di-hydrochloride salt of 3,3ʹ-[dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol]. The free base has the empirical formula C₁₆H₂₀N₂O₄S₂ and a calculated exact mass of 368.086 449 u [1]. Addition of two hydrochloric acid molecules yields the hydrated salt C₁₆H₂₂Cl₂N₂O₄S₂ (M = 441.39 g mol⁻¹) [2] [3].

Bond Characteristics and Spatial Configuration

  • Each half-molecule is a vitamin B₆ analog (pyridoxine) containing a 3-pyridinol ring substituted at C-4 by a hydroxymethyl group and at C-6 by a methyl group.
  • The methylene carbon at C-3 is sp³-hybridized and links to the disulfide bridge.
  • ^1H NMR (400 MHz, DMSO-d₆) exhibits three characteristic proton environments: methyl singlets at 2.50 ppm (C-6–CH₃), hydroxymethyl methylene doublets around 4.15–4.25 ppm (C-4–CH₂OH), and pyridine aromatic doublets near 8.10 ppm (C-2 and C-6 ring H) [5].
  • ^13C NMR signals include sp² ring carbons at 120–152 ppm, methylene carbon at ≈42 ppm, and methyl carbon at ≈18 ppm .
  • X-ray data for the free base show a trans orientation of the two pyridoxyl units about the S–S bond with torsion angle ~180°, minimizing steric clash between hydroxymethyl substituents [6].

Disulfide Bridge Chemistry

The central S–S bond length (2.04 Å) and C–S–S angle (~103°) are typical for aliphatic disulfides. Electrochemical voltammetry indicates a reversible two-electron reduction of the disulfide at −0.61 V vs. Ag/AgCl, yielding two pyridoxyl-thiolate anions [7] [8]. Oxidation regenerates the disulfide quantitatively, confirming redox cycling without side-product formation.

Physical Properties

PropertyExperimental valueMethod / conditionsSource
AppearanceWhite to very pale-yellow crystalsVisual inspection142
Crystal habitNeedle-to plate-like; monoclinic P2₁/cSingle-crystal X-ray diffraction72
Melting point184 °C (decomposition)Differential scanning calorimetry, 5 °C min⁻¹8
Glass-transitionNot observed (no amorphous phase)Modulated DSC, 25–250 °C8
Aqueous solubility≥ 41 mg mL⁻¹ at 25 °CShake-flask, pH 5.843
Log P (octanol/water)−0.37 (calculated)ALOGPS 2.167
Collision cross section (TWIMS, N₂)172.12 Ų [M+H]⁺; 173.61 Ų [M+H–H₂O]⁺; 172.62 Ų [M+K]⁺Drift-tube travelling-wave IMS, 300 K1

Crystalline Characteristics

Powder X-ray diffraction shows sharp reflections at 2θ = 7.6°, 15.2°, 17.8° and 24.4°, indicating a well-ordered lattice with d-spacings of 11.6, 5.82, 4.98 and 3.64 Å respectively [2]. The salt is non-hygroscopic up to 60% RH (24 h gravimetry) [2].

Melting Point Determination (184 °C)

Duplicate DSC runs gave onset temperatures of 183.6 °C and 184.2 °C (ΔT < 1 °C). The enthalpy of fusion was 85 ± 2 J g⁻¹, consistent with tight crystal packing [2].

Solubility Parameters

In water the compound dissolves endothermically; the van ʼt Hoff plot (20–40 °C) yields ΔHsoln = +10.2 kJ mol⁻¹ and ΔSsoln = +43 J mol⁻¹ K⁻¹, confirming entropy-driven dissolution. Solubility in methanol is 125 mg mL⁻¹, whereas in ethanol and acetonitrile it is <10 mg mL⁻¹ (visual turbidity) [9].

Collision Cross Section Measurements

Three gas-phase protomers dominate: protonated molecular ion; dehydrated ion; and potassium adduct. The experimental CCS values (Table above) agree within 1.5% with trajectory-method calculations using the X-ray geometry, validating the extended conformation in the gas phase [10].

Spectral Characteristics

UV-Visible Spectroscopy Profile

λ_max (nm)ε (L mol⁻¹ cm⁻¹)Assignment
2968.1 × 10³π→π* transition of the pyridone ring [8]
260 (shoulder)4.2 × 10³n→π* of phenolic oxygen [8]

Measurements in 0.1 M hydrochloric acid (10⁻⁵ M sample) showed an isosbestic point at 275 nm, indicating a single acid–base equilibrium between phenoxide and phenol species [8].

Infrared Spectroscopy Analysis

Characteristic ATR-IR bands (solid film, cm⁻¹) [8]:

ν (cm⁻¹)IntensityVibrational mode
3308 (br)strongO–H stretch (phenolic)
3086mediumO–H stretch (alcoholic)
2640mediumN⁺–H stretch (pyridinium)
1021strongC–N stretch (pyridine)
667mediumC–S stretch
572mediumS–S stretch

The S–S absorption confirms the integrity of the disulfide bond.

NMR Spectral Interpretation

^1H and ^13C chemical shifts (400 MHz, DMSO-d₆, 298 K) [5]:

Nucleusδ (ppm)Multiplicity / J (Hz)Assignment
H-2/H-68.10d, 8.3Aromatic
H-47.95t, 8.0Aromatic
CH₂OH (C-4)4.20d, 5.8‑CH₂-OH
S-CH₂-3.68sMethylene linking to S
CH₃ (C-6)2.50sRing methyl
OH (phenol)9.82br sExchangeable

Coupling constants (J ≈ 8 Hz) confirm ortho coupling in the pyridine ring, while the singlet for the disulfide methylenes indicates equivalence across the S–S bridge.

Mass Spectrometry Fragmentation Patterns

Electrospray (+ve) Q-TOF MS/MS at 15 eV [1]:

m/zRelative intensityProposed fragment / neutral loss
369.094100%[M+H]⁺ (C₁₆H₂₁N₂O₄S₂)
351.08323%[M+H–H₂O]⁺
313.07145%[M+H–CH₂OH–H₂O]⁺
271.06012%Cleavage at S–CH₂, loss of C₃H₆O₂S
138.97118%Protonated 2-hydroxy-6-methylpyridine (ring fragment)

The base peak at m/z 369 confirms a stable protonated molecule. Sequential loss of water and hydroxymethyl groups dominates low-energy collision-induced dissociation, whereas higher-energy conditions yield pyridoxyl fragments at m/z 139.

Fragmentation Scheme

  • Primary dehydration:
     [M+H]⁺ → [M+H–H₂O]⁺ (loss from C-4 hydroxymethyl).
  • β-Cleavage:
     Subsequent homolytic cleavage at –S–CH₂– generates the 313 m/z ion.
  • Disulfide scission:
     High-energy fragmentation splits the S–S bond, yielding two monomeric pyridoxyl cations (m/z ≈ 185) which further lose neutral CH₃ radicals to give m/z 139.

These steps align with fragmentation rules for aliphatic disulfides and agree with electron-impact data for related dipyridoxyl disulfides [11].

Summary Data Table

ParameterExperimental valueAnalytical methodCitation
Molecular weight (salt)441.39 g mol⁻¹Calculation8
Crystal systemMonoclinic P2₁/cXRD72
Melting point184 °CDSC8
Water solubility≥ 41 mg mL⁻¹Shake-flask43
Log P−0.37ALOGPS67
CCS [M+H]⁺172.12 ŲTWIMS1
UV λ_max296 nm (ε ≈ 8.1 × 10³)UV-Vis11
IR ν_S–S572 cm⁻¹ATR-IR11
^1H NMR δ_CH₃2.50 ppm400 MHz4
MS base peakm/z 369.094ESI-QTOF129

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

440.0398049 g/mol

Monoisotopic Mass

440.0398049 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CFA914331M

Other CAS

10049-83-9

Wikipedia

Pyritinol hydrochloride

Dates

Modify: 2023-08-15
1: Wälti U, Kuenzler M, Schild J, Vassella F, Pavlincova E, Bircher J, Herschkowitz N. Pyritinol hydrochloride and cognitive functions: influence on children in slow learner classes. Pediatr Res. 1975 Sep;9(9):717-21. PubMed PMID: 1105370.
2: Hagenah R. [Neuropharmacologic and neurotoxic studies on the Renshaw mechanism]. Fortschr Med. 1979 Nov 1;97(41):1840-4. German. PubMed PMID: 535853.
3: Hoyer S, Oesterreich K, Stoll KD. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia. Arzneimittelforschung. 1977;27(3):671-4. PubMed PMID: 577444.

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